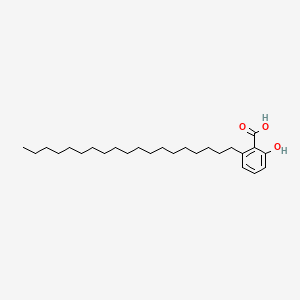

6-Nonadecylsalcylic acid

Description

Properties

CAS No. |

126633-45-2 |

|---|---|

Molecular Formula |

C26H44O3 |

Molecular Weight |

404.635 |

IUPAC Name |

2-hydroxy-6-nonadecylbenzoic acid |

InChI |

InChI=1S/C26H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-21-19-22-24(27)25(23)26(28)29/h19,21-22,27H,2-18,20H2,1H3,(H,28,29) |

InChI Key |

KLYPIICREBFTGY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Nonadecylsalicylic Acid

De Novo Chemical Synthesis Approaches for 6-Nonadecylsalicylic Acid

De novo synthesis, the construction of complex molecules from simple, commercially available starting materials, is a cornerstone of organic chemistry. wikipedia.org For 6-nonadecylsalicylic acid, this approach allows for precise control over the molecular architecture.

Strategic Retrosynthesis and Key Intermediate Design

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler precursor structures. wikipedia.org This process is repeated until readily available starting materials are identified. wikipedia.org For 6-nonadecylsalicylic acid, a primary disconnection breaks the bond between the aromatic ring and the nonadecyl chain, suggesting a Friedel-Crafts type alkylation of a salicylic (B10762653) acid derivative as a key step. whiterose.ac.uk Another logical disconnection is the carboxyl group, leading back to a substituted phenol.

Advanced Alkylation and Acylation Techniques at the Salicylate (B1505791) Core

The introduction of the C19 alkyl chain onto the salicylic acid core is a pivotal step. Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds with aromatic rings, is a common strategy. whiterose.ac.uk This reaction typically employs a Lewis acid or a strong protic acid catalyst to activate the alkylating agent. whiterose.ac.uk For instance, the reaction of salicylic acid with an olefin having at least four carbon atoms at elevated temperatures in the presence of a catalyst like perfluoroalkylsulfonic acid, alkylsulfonic acid, or acidic clay can yield alkyl salicylic acids. google.com

However, traditional Friedel-Crafts alkylations can suffer from issues like polysubstitution and rearrangement of the alkylating agent. To overcome these challenges, more advanced techniques have been developed. These include the use of specific catalysts to improve regioselectivity and milder reaction conditions to prevent unwanted side reactions.

Acylation followed by reduction offers an alternative route. In this approach, the salicylic acid core is first acylated with a nonadecanoyl group, and the resulting ketone is then reduced to the corresponding alkyl group. This two-step process can sometimes provide better control over the position of substitution compared to direct alkylation.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity, the control of the position of the incoming alkyl group on the aromatic ring, is a major challenge in the synthesis of 6-nonadecylsalicylic acid. The hydroxyl and carboxyl groups of salicylic acid direct incoming electrophiles to specific positions. The hydroxyl group is an activating, ortho-, para-director, while the carboxyl group is a deactivating, meta-director. The directing effects of both groups must be considered to achieve the desired 6-substitution pattern.

In some cases, a mixture of isomers (e.g., 4- and 6-alkylated products) may be formed. whiterose.ac.uk The reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly influence the regiochemical outcome. whiterose.ac.uk For example, establishing favorable parameters for the regioselective synthesis of salicylic acid derivatives has been a focus of research. icm.edu.plresearchgate.net

While 6-nonadecylsalicylic acid itself is achiral, the introduction of stereocenters in derivatives or during the synthesis of more complex analogs would require stereoselective methods. Techniques for constructing quaternary stereogenic centers and controlling the stereochemistry in fused ring systems are areas of active research in organic synthesis. rsc.orgrsc.org

Semisynthetic Routes and Biotransformation from Natural Precursors

An alternative to total synthesis is the use of naturally occurring precursors. Anacardic acids, a mixture of 6-alkylsalicylic acids found in the nutshell liquid of Anacardium occidentale (cashew), are structurally similar to 6-nonadecylsalicylic acid. icm.edu.plnih.gov These natural products can serve as starting materials for semisynthetic modifications. For instance, the alkyl chain of a naturally occurring anacardic acid could potentially be elongated or modified to yield 6-nonadecylsalicylic acid.

Biotransformation, the use of biological systems such as enzymes or microorganisms to perform chemical reactions, represents another potential semisynthetic route. While specific examples for 6-nonadecylsalicylic acid are not widely reported, the principle of using enzymes to selectively modify complex molecules is well-established in organic synthesis.

Sustainable Chemistry Principles in 6-Nonadecylsalicylic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of 6-nonadecylsalicylic acid synthesis, this could involve:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. The use of solid acid catalysts, for example, can simplify purification and catalyst recycling. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

The development of continuous flow processes for reactions such as the Adler–Becker reaction, which transforms salicylic alcohols into spiroepoxydienones, showcases how process intensification can lead to higher productivity and shorter reaction times, contributing to more sustainable manufacturing. acs.org

Rational Design and Synthesis of Analogs and Derivatives for Research Applications

The synthesis of analogs and derivatives of 6-nonadecylsalicylic acid is crucial for exploring its structure-activity relationships and for developing new research tools. By systematically modifying the structure of the parent molecule, researchers can probe the influence of different functional groups and structural features on its biological or material properties.

The rational design of these analogs often involves computational modeling to predict their properties and interactions with biological targets. mdpi.com Once promising candidates are identified, they can be synthesized using the methodologies described above. For example, derivatives can be created by modifying the carboxylic acid or the phenolic hydroxyl group, or by altering the length and saturation of the alkyl chain. icm.edu.plescholarship.org The synthesis of such derivatives allows for a deeper understanding of the molecule's function and can lead to the discovery of new compounds with enhanced or novel properties.

The synthesis and chemical modification of 6-nonadecylsalicylic acid, a member of the anacardic acid family, are pivotal for its exploration in various research fields. These processes allow for the creation of analogues with tailored properties, facilitating a deeper understanding of its biological activities and potential applications. This article delves into the synthetic strategies for preparing 6-nonadecylsalicylic acid and its derivatives, with a focus on targeted structural modifications and the generation of chemical libraries for high-throughput screening.

Synthetic Methodologies

The synthesis of 6-nonadecylsalicylic acid can be approached through several routes, primarily adapting methods developed for other long-chain 6-alkylsalicylic acids, commonly known as anacardic acids. These methods often involve the construction of the salicylic acid core followed by the introduction or modification of the long alkyl side chain.

One established method involves the use of fluoroanisoles and alkyl-lithium reagents. rsc.org In this approach, an n-alkyl-lithium, such as nonadecyl-lithium, is reacted with a fluoroanisole. The reaction proceeds through a benzyne (B1209423) intermediate, leading to the formation of an alkyl-methoxybenzoic acid after carbonation. Subsequent demethylation yields the desired 6-alkylsalicylic acid. rsc.org

Another versatile strategy is the Heck-based approach, which offers excellent control over the final structure. escholarship.org This method circumvents common issues like inefficient protection and deprotection steps and poor regiocontrol. escholarship.org By combining this with stereoselective olefination techniques, a wide variety of anacardic acid analogues, including unnatural isoforms, can be accessed. escholarship.org

The synthesis of anacardic acid analogues has also been achieved through a Wittig reaction to introduce the side chain, followed by a directed ortho-metalation to install the carboxylic acid group. nih.gov While challenges with protecting groups were encountered, using a sodium salt of the carboxylic acid during the Wittig reaction led to higher yields. nih.gov

Furthermore, the biosynthesis of anacardic acids in plants like Ginkgo biloba provides insights into potential biocatalytic or biomimetic synthetic routes. In these organisms, the salicylic acid moiety is synthesized via a polyketide pathway from malonic acid. nih.gov

A common laboratory-scale synthesis of anacardic acid derivatives can be summarized in the following steps, starting from commercially available Cashew Nut Shell Liquid (CNSL):

Extraction and Isolation of Anacardic Acid Mixture from CNSL : Anacardic acid is first extracted from CNSL, often by precipitation with calcium hydroxide, to separate it from other phenolic components like cardanol (B1251761) and cardol. asianpubs.orggavinpublishers.com

Hydrogenation : The mixture of anacardic acids, which contains unsaturated side chains, is then hydrogenated to yield the saturated analogue, 6-pentadecylsalicylic acid. This step is crucial for obtaining a homogeneous starting material for further chain extension or modification. asianpubs.org

Chain Extension (if necessary) : To obtain the C19 side chain of 6-nonadecylsalicylic acid, a chain extension reaction would be required. This can be achieved through various organic synthesis methods, such as coupling reactions.

The following table outlines a representative synthetic scheme for a saturated anacardic acid, which can be adapted for 6-nonadecylsalicylic acid.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Precipitation | CNSL, Methanol (B129727)/Water, Calcium Hydroxide, Heat (60°C) | Calcium anacardate |

| 2 | Acidification | Hydrochloric Acid | Anacardic acid mixture |

| 3 | Hydrogenation | H₂, Pd/C catalyst, 60 psi | 6-Pentadecylsalicylic acid |

Chemical Derivatization of 6-Nonadecylsalicylic Acid

Chemical derivatization is a powerful tool to modify the physicochemical properties and biological activity of 6-nonadecylsalicylic acid. These modifications can enhance its utility in research by, for example, improving its solubility, stability, or interaction with biological targets.

Targeted structural modifications of 6-nonadecylsalicylic acid can be performed on its three key functional regions: the carboxylic acid group, the phenolic hydroxyl group, and the long alkyl chain.

Modifications of the Carboxylic Acid Group : The carboxylic acid can be converted into a variety of functional groups. Esterification with different alcohols can modulate the compound's lipophilicity and pharmacokinetic profile. Amide formation with amines can introduce new hydrogen bonding capabilities and alter its biological target specificity. The synthesis of urea (B33335) and thiourea (B124793) derivatives at the C-8 alkyl chain of anacardic acid has been reported to yield compounds with antibacterial activity. scirp.org

Modifications of the Phenolic Hydroxyl Group : The phenolic hydroxyl group can be acetylated to produce acetylated derivatives, a common strategy to modify the properties of phenolic compounds. gavinpublishers.comgavinpublishers.com Etherification with various alkyl or aryl groups can also be employed to fine-tune the molecule's properties.

Modifications of the Alkyl Chain : The long nonadecyl chain can be modified to introduce unsaturation (double or triple bonds) or other functional groups. These modifications can impact the molecule's conformation and its interaction with lipid membranes or hydrophobic binding pockets of proteins. For instance, the synthesis of azabicyclo[3.1.0]amine analogues of anacardic acid has been explored to develop potent antibacterial agents. asianpubs.org

The following table provides examples of targeted structural modifications and their potential impact on research utility.

| Modification Site | Derivative Type | Potential Change in Property | Research Utility |

| Carboxylic Acid | Esters, Amides | Altered lipophilicity, solubility, and hydrogen bonding | Improved cell permeability, modified drug release profiles |

| Phenolic Hydroxyl | Acetates, Ethers | Modified polarity and acidity | Enhanced stability, altered receptor binding |

| Alkyl Chain | Introduction of unsaturation, functional groups | Changes in conformation and hydrophobicity | Probing interactions with biological membranes, structure-activity relationship studies |

Combinatorial chemistry offers a powerful strategy for the rapid generation of a large and diverse library of 6-nonadecylsalicylic acid derivatives. acs.orgnih.gov This approach, coupled with high-throughput screening (HTS), allows for the efficient identification of compounds with desired biological activities. mdpi.comresearchgate.netnih.govnih.govacs.org

The generation of a combinatorial library of 6-nonadecylsalicylic acid derivatives would involve systematically combining a set of building blocks at the different reactive sites of the molecule. For example, a library could be created by reacting a set of diverse alcohols with the carboxylic acid group and another set of alkylating agents with the phenolic hydroxyl group in a parallel or mix-and-split synthesis fashion.

Once a library of derivatives is synthesized, HTS can be employed to screen for a wide range of biological activities. For instance, the antioxidant potential of phenolic compounds can be assessed using HTS assays. mdpi.comresearchgate.netnih.gov HTS can also be used to identify compounds that inhibit specific enzymes or cellular processes. escholarship.org The inhibitory effects of phenolic compounds and their metabolites on trimethylamine (B31210) (TMA) production by gut microbiota have been evaluated using an in vitro fermentation HTS model. nih.govacs.org

A representative workflow for the generation and screening of a 6-nonadecylsalicylic acid derivative library is presented below.

| Step | Description |

| 1. Library Design | Selection of a diverse set of building blocks (e.g., alcohols, amines, alkyl halides) to be reacted with the 6-nonadecylsalicylic acid scaffold. |

| 2. Combinatorial Synthesis | Parallel or mix-and-split synthesis to generate a library of derivatives with varied functionalities at the carboxylic acid, phenolic hydroxyl, and/or alkyl chain positions. |

| 3. High-Throughput Screening (HTS) | Screening of the library against a specific biological target or for a particular cellular phenotype using automated HTS assays. |

| 4. Hit Identification and Validation | Identification of "hit" compounds with significant activity, followed by resynthesis and further biological characterization to confirm their activity and determine their potency. |

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 6-Nonadecylsalicylic acid, from its core aromatic scaffold to the conformation of its long alkyl chain.

High-Resolution NMR spectroscopy is a cornerstone technique for the unequivocal structural confirmation of 6-Nonadecylsalicylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the aromatic protons on the salicylic (B10762653) acid ring typically appear as distinct multiplets in the downfield region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling constants confirming the 1,2,6-trisubstituted pattern. The phenolic hydroxyl proton (-OH) and the carboxylic acid proton (-COOH) are generally observed as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The nonadecyl chain produces characteristic signals: a triplet around δ 0.8-0.9 ppm for the terminal methyl (-CH₃) group, a large, broad signal around δ 1.2-1.6 ppm for the repeating methylene (B1212753) (-(CH₂)₁₆-) units, and a triplet around δ 2.8-3.0 ppm for the methylene group attached directly to the aromatic ring (-Ar-CH₂-).

¹³C NMR provides complementary data, with distinct signals for the carboxyl carbon (δ ~170-175 ppm), the phenolic carbon (δ ~160 ppm), and other aromatic carbons (δ ~115-140 ppm). The carbons of the alkyl chain are observed in the upfield region (δ 14-35 ppm). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the precise attachment of the nonadecyl chain to the C6 position of the salicylic acid ring. srce.hrstackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Nonadecylsalicylic acid

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 175 |

| Aromatic C-OH | - | 159 - 162 |

| Aromatic C-COOH | - | 115 - 118 |

| Aromatic C-Alkyl | - | 138 - 142 |

| Aromatic H-3 | 7.8 - 8.0 (dd) | 134 - 136 |

| Aromatic H-4 | 6.8 - 7.0 (t) | 122 - 125 |

| Aromatic H-5 | 7.3 - 7.5 (dd) | 130 - 133 |

| Ar-CH₂- | 2.8 - 3.0 (t) | 33 - 36 |

| Ar-CH₂-CH₂- | 1.5 - 1.7 (m) | 30 - 32 |

| -(CH₂)₁₆- | 1.2 - 1.4 (broad m) | 28 - 30 |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of 6-Nonadecylsalicylic acid. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. In negative ion mode ESI-MS, the compound is readily detected as the deprotonated molecule [M-H]⁻.

The fragmentation pattern (MS/MS) provides significant structural information. A characteristic and dominant fragmentation pathway for 6-alkylsalicylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxyl group, a process known as decarboxylation. acs.org This results in a prominent fragment ion that can be used for identification and quantification. Further fragmentation of the alkyl chain can also occur, providing additional structural confirmation.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 6-Nonadecylsalicylic acid (C₂₆H₄₄O₃)

| Ion | Description | Predicted m/z |

|---|---|---|

| [M-H]⁻ | Deprotonated Molecular Ion | 403.3217 |

Infrared (IR) spectroscopy is used to identify the key functional groups within the 6-Nonadecylsalicylic acid molecule. The spectrum is characterized by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid group. The phenolic O-H stretch appears as a sharper band around 3200-3400 cm⁻¹. The C=O stretch of the carboxyl group results in a strong absorption band around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. Additionally, strong C-H stretching bands from the long nonadecyl chain are prominent between 2850 and 2960 cm⁻¹. farmaceut.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore—the substituted benzene (B151609) ring. Salicylic acid derivatives typically exhibit two main absorption bands. For 6-Nonadecylsalicylic acid, these are expected around 200-240 nm and 300-320 nm, corresponding to π→π* transitions within the aromatic system. The position of these maxima can be influenced by the solvent polarity.

Table 3: Characteristic IR and UV-Vis Absorption Data for 6-Nonadecylsalicylic acid

| Technique | Functional Group / Transition | Expected Absorption Range |

|---|---|---|

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) |

| IR Spectroscopy | C-H Stretch (Alkyl Chain) | 2850 - 2960 cm⁻¹ (strong) |

| IR Spectroscopy | C=O Stretch (Carboxylic Acid) | 1650 - 1680 cm⁻¹ (strong) |

| IR Spectroscopy | C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ (medium) |

| UV-Vis Spectroscopy | π→π* Transition | λₘₐₓ ≈ 200-240 nm |

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are essential for separating 6-Nonadecylsalicylic acid from impurities, reaction byproducts, or other related isomers, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of 6-Nonadecylsalicylic acid. Due to the compound's hydrophobic alkyl chain, reversed-phase chromatography is the method of choice. A C8 or C18 stationary phase is typically used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (e.g., with formic or acetic acid). epa.govmdpi.com The acid in the mobile phase ensures that the carboxyl group remains protonated, leading to better peak shape and retention.

Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at one of the compound's absorption maxima (e.g., ~310 nm). epa.govshimadzu.com This method allows for the quantification of 6-Nonadecylsalicylic acid and the assessment of sample purity. Coupling HPLC with mass spectrometry (HPLC-MS) provides an even more powerful tool, combining separation with definitive identification and quantification. nih.govnih.gov

Table 4: Typical HPLC Method Parameters for 6-Alkylsalicylic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or C8, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |

| Gradient | Start at 70-80% B, increase to 95-100% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at ~310 nm or ESI-MS (Negative Ion Mode) |

| Column Temp. | 35 - 40 °C |

Direct analysis of 6-Nonadecylsalicylic acid by Gas Chromatography (GC) is not feasible due to its low volatility and high polarity, which would lead to poor chromatographic performance and thermal degradation in the injector. nih.govspectroscopyonline.com Therefore, a derivatization step is mandatory to convert the polar hydroxyl and carboxyl groups into more volatile and thermally stable moieties.

A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the active hydrogens on the -OH and -COOH groups into trimethylsilyl (B98337) (-Si(CH₃)₃) ethers and esters. cashews.orgnih.gov Another option is methylation to form the corresponding methyl ester and methyl ether. After derivatization, the resulting compound is sufficiently volatile for GC-MS analysis. The GC separates the derivatized compound from other components, and the MS provides mass spectra for identification, which will show a molecular ion corresponding to the derivatized molecule and characteristic fragmentation patterns. nih.govresearchgate.net

Table 5: Compound Names Mentioned in Article

| Compound Name |

|---|

| 6-Nonadecylsalicylic acid |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| Formic Acid |

| Acetic Acid |

| Acetonitrile |

Hyphenated Techniques for Complex Mixture Analysis in Biological Samples

The analysis of 6-nonadecylsalicylic acid, a member of the anacardic acid family, within biological samples such as plasma, serum, urine, and tissue homogenates presents significant analytical challenges due to the complexity of the matrix and the typically low concentrations of the analyte. Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, have become the gold standard for such demanding applications. nih.gov These methods offer high chromatographic resolution and specificity, enabling the reliable identification and quantification of target compounds in the presence of numerous endogenous substances. csic.es

Liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography coupled with mass spectrometry (GC-MS) are the most prominently used hyphenated techniques for the analysis of anacardic acids and related phenolic lipids in biological fluids. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when utilizing techniques like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), provides a robust platform for the analysis of 6-nonadecylsalicylic acid. researchgate.net The separation is typically achieved on a reverse-phase column, such as a C18 column, which effectively separates the lipophilic anacardic acids. nih.govresearchgate.net The mobile phase often consists of an acidified mixture of water and an organic solvent like acetonitrile or methanol to improve peak shape and ionization efficiency. nih.govembrapa.br

Electrospray ionization (ESI) is a commonly employed ionization technique for anacardic acids, typically operating in the negative ion mode, which is well-suited for these acidic compounds. researchgate.net The subsequent mass analysis, often performed using triple quadrupole (QqQ) or high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap, allows for highly selective and sensitive detection through methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govresearchgate.net

A representative UPLC-QToF-MS method for the analysis of anacardic acids is detailed in the table below.

| Parameter | Condition |

| Chromatography System | Acquity UPLC |

| Column | Acquity BEH C18 (150 × 2.1 mm, 1.7 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% to 95% B over 30 min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Quadrupole Time-of-Flight (QToF) |

| Ionization Mode | Negative Ion Mode |

| Mass Range | 50 - 1180 Da |

| Capillary Voltage | 3500 V |

| Cone Voltage | 40 V |

| This table presents a typical UPLC-QToF-MS method used for the analysis of anacardic acids, the class of compounds to which 6-nonadecylsalicylic acid belongs. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of 6-nonadecylsalicylic acid, although it often requires a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov Silylation is a common derivatization procedure for acidic compounds, converting the carboxylic acid and phenolic hydroxyl groups into their corresponding trimethylsilyl (TMS) esters and ethers.

The derivatized sample is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the analyte's identity. researchgate.net GC coupled with a triple quadrupole mass spectrometer (GC-QqQ-MS) can be utilized for accurate quantification of small molecules in biological samples. nih.gov

A summary of typical GC-MS conditions for the analysis of related compounds is provided below.

| Parameter | Condition |

| Gas Chromatograph | Shimadzu QP-2010 Ultra |

| Column | 60 M TRX 5-MS (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Flow Rate | 1.21 mL/min |

| Oven Temperature Program | 100 °C to 260 °C at 10 °C/min |

| Injection Volume | 2 µL |

| Mass Spectrometer | - |

| Ionization Mode | Electron Ionization (70 eV) |

| Mass Range | 10 - 850 m/z |

| This table outlines a general GC-MS method that can be adapted for the analysis of derivatized 6-nonadecylsalicylic acid. nih.gov |

The choice between LC-MS and GC-MS often depends on the specific requirements of the analysis, including the nature of the biological matrix, the concentration of the analyte, and the need for derivatization. Both techniques, however, offer the high degree of selectivity and sensitivity required for the challenging task of analyzing 6-nonadecylsalicylic acid in complex biological samples.

Structure Activity Relationship Sar Studies of 6 Nonadecylsalicylic Acid and Its Analogs

Impact of Salicylate (B1505791) Moiety Substitutions on Biological Activity

The salicylate head of 6-nonadecylsalicylic acid is a critical component for its biological effects. The arrangement of the hydroxyl and carboxyl groups on the benzene (B151609) ring is a key determinant of the compound's physical, chemical, and biological properties. mdpi.com

Research on various 6-alkylsalicylic acids has highlighted the importance of the salicylate structure. For instance, in studies of related compounds, substitutions on the aromatic ring have been shown to modulate activity. The introduction of different functional groups can alter the electronic properties, acidity, and hydrogen-bonding capacity of the salicylate head, thereby influencing its interaction with biological targets.

Systematic studies on homologous and isomeric sodium alkylsalicylates have revealed that the position of the alkyl substituent relative to the carboxyl group significantly impacts antimicrobial activity. asm.org Generally, substitution at the 3-position results in higher activity compared to the same substituent at the 4 or 5-positions. asm.org This suggests that the spatial relationship between the carboxyl group, the hydroxyl group, and the alkyl chain is finely tuned for optimal biological response.

Furthermore, modifications to the carboxyl and hydroxyl groups themselves can have a profound impact. For example, esterification of the carboxylic acid in some series of related compounds leads to a complete loss of biological activity, indicating that the acidic proton is essential for interaction with the target, possibly through hydrogen bonding or the formation of a salt bridge. drugdesign.org

| Substitution Position | General Impact on Antimicrobial Activity |

| 3-position | Generally higher activity |

| 4-position | Generally lower activity than 3-position substitution |

| 5-position | Generally lower activity than 3-position substitution |

| 6-position (as in 6-nonadecylsalicylic acid) | Characteristic of naturally occurring anacardic acids with significant biological activity |

Influence of the Nonadecyl Side Chain Length and Saturation on Activity

The long nonadecyl (C19) side chain of 6-nonadecylsalicylic acid is a major determinant of its lipophilicity and, consequently, its ability to interact with and traverse biological membranes. The length and degree of saturation of this alkyl chain have been shown to be critical for various biological activities, including antimicrobial and molluscicidal effects. mdpi.comsemanticscholar.org

Studies on a series of 6-alkylsalicylic acids with varying chain lengths have demonstrated a clear relationship between the number of carbon atoms in the side chain and biological potency. For example, in antimicrobial tests against Staphylococcus aureus, the anacardic acid with a C10 alkyl side chain was found to be the most active, while against Propionibacterium acnes and Streptococcus mutans, the C12 analog was most effective. researchgate.net This indicates that the optimal chain length can be target-dependent. In the context of molluscicidal activity against the snail Oncomelania hupensis, a decrease in activity was observed as the alkenyl chain length was shortened. semanticscholar.org

The degree of unsaturation in the side chain also plays a crucial role. The presence of double bonds can alter the conformation and flexibility of the alkyl chain, which can affect how it binds to its target. For instance, in studies on ginkgolic acids, which are structurally similar to anacardic acids, the number of double bonds in the side chain was found to be related to their molluscicidal activity. semanticscholar.org Specifically, for ginkgolic acids with a C15 side chain, the activity against the snail Biomphalaria glabratus increased with the number of double bonds, with the triene being more potent than the diene, which was in turn more potent than the monoene. semanticscholar.org

| Compound | Side Chain | Observed Activity Trend | Reference Organism |

| Ginkgolic Acid Analog | C13:0 | High molluscicidal activity | Oncomelania hupensis |

| Ginkgolic Acid Analog | C15:1 | High molluscicidal activity | Oncomelania hupensis |

| Ginkgolic Acid Analog | C17:1 | Lower molluscicidal activity than C13/C15 analogs | Oncomelania hupensis |

| Anacardic Acid Analog | C10:0 | Most active against S. aureus | Staphylococcus aureus |

| Anacardic Acid Analog | C12:0 | Most active against P. acnes & S. mutans | Propionibacterium acnes |

Stereochemical Aspects of the Nonadecyl Chain and its Implications for Molecular Recognition

While the nonadecyl chain of naturally occurring 6-nonadecylsalicylic acid is typically saturated, the introduction of chiral centers or geometric isomers (in unsaturated analogs) can have significant implications for molecular recognition and biological activity. Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to the interaction between a drug and its biological receptor.

Although detailed stereochemical studies specifically on the nonadecyl chain of 6-nonadecylsalicylic acid are not extensively reported in the provided context, the principles of molecular recognition strongly suggest that if chiral centers were present, different stereoisomers would likely exhibit different biological activities. rsc.org The precise fit between a ligand (the drug molecule) and its receptor is often highly stereospecific, akin to a key fitting into a lock. Even subtle differences in the three-dimensional structure can lead to significant changes in binding affinity and efficacy.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity. d-nb.info These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com

For 6-alkylsalicylic acids and related compounds, QSAR studies can provide valuable insights into the structural features that are most important for their biological effects. lookchem.com The process typically involves several steps:

Data Collection: A dataset of compounds with known biological activities is compiled. d-nb.info

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. d-nb.info

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability. d-nb.info

In the context of 6-alkylsalicylic acids, QSAR models could be developed to predict activities like antimicrobial or enzyme inhibitory potency. For example, a model might reveal that a specific combination of lipophilicity (related to the alkyl chain length) and electronic properties of the salicylate ring is optimal for a particular biological activity. These models can incorporate various types of descriptors, including those that describe the molecule as a whole and those that focus on specific atomic neighborhoods. mdpi.com

Design Principles for Optimized Research Probes and Pharmacological Tools

The insights gained from SAR and QSAR studies on 6-nonadecylsalicylic acid and its analogs provide a rational basis for designing optimized research probes and pharmacological tools. The goal is to create molecules with improved potency, selectivity, and other properties suitable for investigating biological systems or for potential therapeutic development.

Key design principles emerging from SAR studies include:

Optimizing the Alkyl Chain: The length and saturation of the side chain can be fine-tuned to maximize activity against a specific target. For instance, if the goal is to develop a potent antibacterial agent, synthesizing a library of analogs with varying chain lengths around the optimal length identified in initial screens would be a logical step. researchgate.net

Modifying the Salicylate Head: Substitutions on the aromatic ring can be used to modulate the compound's electronic properties and hydrogen-bonding potential. This can be used to enhance binding affinity or to improve pharmacokinetic properties. asm.org

Controlling Stereochemistry: For unsaturated analogs, synthesizing pure stereoisomers (E or Z) can lead to more potent and selective compounds, as biological systems often exhibit a high degree of stereospecificity. semanticscholar.orgkcl.ac.uk

Balancing Lipophilicity and Solubility: The long nonadecyl chain confers high lipophilicity, which is important for membrane interactions but can also lead to poor aqueous solubility. Analogs can be designed with a better balance of these properties, for example, by introducing polar functional groups into the side chain, to improve their utility as pharmacological tools.

By systematically applying these principles, researchers can move from a lead compound like 6-nonadecylsalicylic acid to highly optimized molecules with tailored biological activities.

Molecular Mechanisms of Action and Cellular Target Identification in Research Models

Interaction with Enzyme Systems and Signaling Pathways

Research demonstrates that 6-Nonadecylsalicylic acid and related anacardic acids interact with a multitude of enzyme systems and signaling pathways, leading to a cascade of cellular effects. These interactions are fundamental to its observed biological activities.

Modulation of Specific Kinases and Phosphatases in Cellular Contexts

Anacardic acids have been shown to modulate the activity of several key kinases and phosphatases involved in cellular signaling. A primary target is the Inhibitor of kappa B (IκB) kinase (IKK) complex . Anacardic acid suppresses the activation of IKK, which is a crucial step in the NF-κB signaling pathway. nih.govnih.gov This inhibition prevents the subsequent phosphorylation and degradation of IκBα, a key regulatory event. nih.gov

Further studies have identified other kinase targets. Anacardic acid is reported to inhibit angiogenesis by targeting pathways involving Steroid Receptor Coactivator (Src) and Focal Adhesion Kinase (FAK) . mdpi.com Conversely, it has also been found to selectively activate Aurora kinase A , which mediates the phosphorylation of histone H3. mdpi.comrndsystems.com In the context of bone metabolism, anacardic acid treatment in osteogenic media has been observed to cause a significant, dose-dependent increase in Alkaline Phosphatase (ALP) activity in MG63 cells. researchgate.net Additionally, as a 6-alkylsalicylic acid analogue, it is part of a class of compounds that inhibit the ATPase activity of Heat shock protein 90 (Hsp90) . nih.gov Hsp90 is a critical chaperone protein for the stability and function of numerous signaling kinases, including Akt. nih.gov

Effects on Transcription Factor Activity and Gene Regulation (e.g., NF-κB, HIF-1α)

The compound exerts significant influence over the activity of critical transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-1α (HIF-1α).

The inhibition of NF-κB is a well-documented effect. Anacardic acid suppresses both inducible and constitutive NF-κB activation across various cell types. nih.govnih.gov The mechanism is linked to its inhibition of IKK, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action blocks the nuclear translocation of the p65 subunit of NF-κB and suppresses NF-κB-dependent gene expression. nih.gov Consequently, this leads to the downregulation of gene products involved in cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and invasion (e.g., matrix metalloproteinase-9). nih.gov

Anacardic acid also modulates the HIF-1α pathway. Under hypoxic conditions, DNA-dependent protein kinase (DNA-PK) is activated, which positively regulates HIF-1. biologists.com Treatment with anacardic acid, an inhibitor of histone acetyltransferases, was shown to prevent the activation of DNA-PK in hypoxic cells, thereby interfering with the HIF-1 signaling cascade. biologists.com Another mechanism involves the disruption of the interaction between HIF-1α and its coactivator, p300. Anacardic acid treatment was found to inhibit HIF-1α transactivity by preventing its recruitment of p300, a necessary step for its function. nih.gov

Influence on Metabolic Pathways and Enzyme Kinetics

Anacardic acids have been identified as potent inhibitors of several enzymes involved in metabolic pathways. The inhibition kinetics often depend on the specific enzyme and the structure of the anacardic acid analogue.

One notable target is Xanthine (B1682287) Oxidase , an enzyme in purine (B94841) metabolism that generates reactive oxygen species. Anacardic acid inhibits the generation of superoxide (B77818) radicals by this enzyme through a cooperative, sigmoidal inhibition mechanism. nih.gov Another key metabolic enzyme family inhibited by these compounds is Lipoxygenases (LOX) , which are involved in the metabolism of polyunsaturated fatty acids. acs.org Anacardic acid (C15:1) acts as a competitive inhibitor of soybean lipoxygenase-1. acs.orgnih.gov

The compound also affects carbohydrate metabolism by inhibiting α-glucosidase , an enzyme that breaks down complex carbohydrates into simple sugars. mdpi.comembrapa.br This inhibition is dose-dependent and significantly more potent than the reference inhibitor, acarbose. mdpi.com Furthermore, anacardic acids inhibit Glycerol-3-phosphate Dehydrogenase non-competitively and the bacterial glycolytic enzyme Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) through non-competitive or uncompetitive mechanisms. frontiersin.orgnih.gov The inhibition of histone acetyltransferases (HATs) like p300 and PCAF also represents a key influence on metabolic regulation at the epigenetic level. rndsystems.com

| Enzyme Target | Anacardic Acid Analogue | Inhibition Data (IC50 / KI) | Inhibition Type | Reference |

|---|---|---|---|---|

| Lipoxygenase-1 | Anacardic Acid (C15:1) | IC50: 6.8 µM / KI: 2.8 µM | Competitive | acs.org |

| Lipoxygenase-1 | Anacardic Acid (C15:0) | IC50: 14.3 µM | Not specified | acs.org |

| Xanthine Oxidase (Superoxide generation) | Anacardic Acid (C15:3) | EC50: 53.6 µM | Cooperative (Allosteric) | nih.gov |

| Xanthine Oxidase (Uric acid formation) | Anacardic Acid (C15:3) | EC50: 162 µM | Cooperative (Allosteric) | nih.gov |

| α-Glucosidase | Anacardic Acid (C15:1) | IC50: 5.1 µM | Not specified | mdpi.com |

| α-Glucosidase | Anacardic Acid (C15:2) | IC50: 5.8 µM | Not specified | mdpi.com |

| p300 Histone Acetyltransferase (HAT) | Anacardic Acid | IC50: ~8.5 µM | Non-competitive | rndsystems.com |

| PCAF Histone Acetyltransferase (HAT) | Anacardic Acid | IC50: ~5.0 µM | Non-competitive | rndsystems.com |

| Glycerol-3-phosphate Dehydrogenase | Anacardic Acids | IC50: 1-3 µg/mL | Non-competitive | nih.gov |

| Angiotensin-Converting Enzyme (ACE) | Anacardic Acid (C15:1) | IC50: 12 µM | Non-competitive | tandfonline.com |

Receptor and Protein Binding Studies in Recombinant Systems

In silico and in vitro studies using recombinant systems have been crucial in identifying the direct binding partners of 6-Nonadecylsalicylic acid and its analogues, providing insights into binding affinity and mechanism.

Ligand-Protein Interaction Profiling and Binding Affinity Determination

Molecular docking simulations and biophysical assays have been used to determine the binding affinity of anacardic acids to various protein targets. These studies predict the strength of the interaction, typically reported as a binding affinity score (in kcal/mol) or an equilibrium dissociation constant (KD), where a more negative score or a lower KD indicates a stronger interaction. mdpi.com

For example, in silico docking of anacardic acid to the sphingosine-1-phosphate receptor 1 (S1P1) , a G protein-coupled receptor, predicted a strong binding affinity of -8.09 kcal/mol. nih.gov Similarly, docking studies with the metabolic enzyme α-glucosidase showed that anacardic acid isomers bind with high affinity, with predicted values ranging from -8.6 to -10.2 kcal/mol, supporting the potent enzymatic inhibition observed in vitro. mdpi.com The binding affinity of anacardic acid to the catalytic site of the p300 HAT enzyme was calculated to be -12.5 kcal/mol in one study, while its affinity for the PCAF bromodomain was calculated as -5.112 kcal/mol in another. researchgate.netnih.gov These computational predictions are instrumental in prioritizing targets and understanding the structure-activity relationships that govern these interactions.

| Protein Target | Anacardic Acid Analogue | Predicted Binding Affinity (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Sphingosine-1-Phosphate Receptor 1 (S1P1) | Anacardic Acid | -8.09 | Molecular Docking | nih.gov |

| α-Glucosidase | Anacardic Acid (C15:0) | -8.6 | Molecular Docking | mdpi.com |

| α-Glucosidase | Anacardic Acid (C15:1, E-isomer) | -9.9 | Molecular Docking | mdpi.com |

| p300 Histone Acetyltransferase (HAT) | Anacardic Acid | -12.5 | Molecular Docking | researchgate.net |

| p300/CBP Associated Factor (PCAF) Bromodomain | Anacardic Acid | -5.112 | Induced Fit Docking | nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | Anacardic Acid | IC50: 11.11 µM | Fluorescence Assay | nih.gov |

Allosteric and Orthosteric Modulation Mechanisms

Anacardic acids can modulate protein function through different binding mechanisms, either by competing with the natural substrate at the active (orthosteric) site or by binding to a separate (allosteric) site to induce a conformational change. nih.govnih.gov

Studies on Xanthine Oxidase indicate that anacardic acid binds to allosteric sites near the xanthine-binding domain, acting as an allosteric modulator. nih.gov This is supported by its sigmoidal, cooperative inhibition pattern, which is characteristic of allosteric regulation. nih.gov In contrast, the inhibition of soybean lipoxygenase-1 by anacardic acid (C15:1) was found to be competitive with the substrate linoleic acid, suggesting it binds to the orthosteric active site. acs.orgnih.gov

For other enzymes, the mechanism points towards allosteric modulation. The non-competitive and uncompetitive inhibition of bacterial GAPDH suggests that anacardic acid binds to a site distinct from the substrate binding pockets (an allosteric site) or to the enzyme-substrate complex, respectively. frontiersin.org Similarly, the non-competitive inhibition of Angiotensin-Converting Enzyme (ACE) and Glycerol-3-phosphate Dehydrogenase implies binding to an allosteric site, as the inhibitor does not compete directly with the substrate. nih.govtandfonline.com These different modulation mechanisms highlight the compound's ability to interact with proteins in a highly specific and varied manner.

Investigation of Cellular Processes in vitro

The in vitro investigation of 6-Nonadecylsalicylic acid, a member of the anacardic acid family of phenolic lipids, has centered on its effects on fundamental cellular processes in various model systems. gerli.comnih.gov These studies are crucial for elucidating the molecular pathways through which this compound exerts its biological activities.

6-Nonadecylsalicylic acid and related anacardic acids have been shown to be potent inhibitors of cellular proliferation across various research models. science.gov This anti-proliferative effect is a key area of investigation. The process of cell proliferation is fundamental for tissue growth and requires a coordinated series of events including cell growth and division. nih.gov Anacardic acids interfere with these processes, leading to a halt in the expansion of cell populations. science.gov

Research indicates that the molecular structure of anacardic acids, specifically the salicylic (B10762653) acid head and the long alkyl side chain, is critical for their biological activity. nih.gov These compounds are known to inhibit the proliferation of various cancer cell lines. science.gov The mechanism for this inhibition is multifaceted. For instance, studies on related anacardic acids show they can suppress the expression of gene products regulated by nuclear factor-kappaB (NF-κB), a protein complex that plays a key role in controlling cell survival and proliferation. nih.gov By inhibiting NF-κB, these compounds can effectively arrest cell growth.

The regulation of cellular growth is intrinsically linked to the availability and metabolism of nutrients like lipids. mpg.de As a phenolic lipid, 6-Nonadecylsalicylic acid can influence cellular membrane dynamics and related signaling pathways. gerli.comnih.gov Some studies have explored how fatty acid metabolism, regulated by enzymes such as fatty acid-CoA ligase 4 (FACL4), can impact the growth of cancer cells, suggesting a potential area of investigation for lipid-based compounds like 6-Nonadecylsalicylic acid. researchgate.net

Table 1: Research Findings on the Regulation of Cellular Proliferation by Anacardic Acids

| Model System | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Various Cancer Cell Lines | Inhibition of proliferation | Anacardic acids suppress the expression of NF-κB-regulated gene products essential for cell proliferation. | science.govnih.gov |

| Human Hepatocellular Carcinoma Cells | Growth regulation | Inhibition of enzymes like fatty acid-CoA ligase 4 (FACL4) by specific inhibitors can suppress cell growth, highlighting the role of lipid metabolism. | researchgate.net |

A primary mechanism through which 6-Nonadecylsalicylic acid and its congeners impact cell populations is by inducing apoptosis, or programmed cell death, and modulating the cell cycle. science.govnih.gov Apoptosis is a controlled process that eliminates damaged or unnecessary cells, characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. wikipedia.orgnih.gov

Studies on anacardic acids have demonstrated their ability to trigger apoptosis in various cell lines. science.gov For example, in the budding yeast Saccharomyces cerevisiae, used as a model organism, anacardic acid induces apoptotic cell death, indicated by markers like plasma membrane constriction and DNA degradation. science.gov This process was found to be mediated by the Apoptosis-Inducing Factor (AIF1), suggesting a specific molecular pathway. science.gov

In human cancer cell lines, synthetic bile acid derivatives, which share some functional similarities with other lipophilic acids, have been shown to induce apoptosis through mechanisms such as the activation of caspases—a family of proteases central to the apoptotic process. nih.govnih.gov Anacardic acids, specifically, have been found to potentiate apoptosis by inhibiting the IκBα kinase, which is upstream of NF-κB activation. nih.gov This inhibition prevents the pro-survival signals that NF-κB typically provides, thereby sensitizing cells to apoptotic stimuli.

Furthermore, these compounds can modulate the cell cycle, which is the series of events leading to cell division and duplication. nih.gov The cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). nih.gov Research on synthetic bile acids has shown they can cause cell cycle arrest, for instance at the G1 phase, by up-regulating proteins like p21(WAF1/CIP1), which is a CDK inhibitor. nih.gov This prevents the cell from progressing through the cycle and ultimately leads to a halt in proliferation. nih.gov

Table 2: Effects of Anacardic and Related Acids on Apoptosis and Cell Cycle

| Process | Model System | Mechanism/Observation | Reference |

|---|---|---|---|

| Induction of Apoptosis | Saccharomyces cerevisiae | Mediated by Apoptosis-Inducing Factor (AIF1); caspase-independent. | science.gov |

| Human Cancer Cell Lines | Potentiation of apoptosis through inhibition of IκBα kinase and subsequent suppression of NF-κB. | nih.gov | |

| Jurkat Human T Cell Leukemia Cells | Induction of apoptosis through caspase activation (observed with synthetic bile acids). | nih.gov | |

| Cell Cycle Modulation | HT29 Colon Cancer Cells | Induction of G1 phase arrest in the cell cycle (observed with synthetic bile acids). | nih.gov |

To understand the broad cellular impact of compounds like 6-Nonadecylsalicylic acid, researchers employ global analysis techniques such as gene expression profiling and proteomics. wikipedia.orgnih.gov Gene expression profiling measures the activity of thousands of genes simultaneously to create a picture of the cell's functional state, while proteomic profiling analyzes the entire protein content of a cell or tissue. wikipedia.orgmdpi.com

For anacardic acids, studies have shown that they can significantly alter gene expression. A key finding is the suppression of NF-κB-regulated gene products. nih.gov This is significant because NF-κB controls a wide array of genes involved in inflammation, cell survival, and proliferation. nih.gov By inhibiting this pathway, anacardic acid can lead to the downregulation of anti-apoptotic proteins and other survival factors. nih.gov Gene expression analysis using techniques like quantitative real-time PCR has shown that anacardic acid can downregulate the expression of specific genes, such as the BIR1 survivin mRNA in yeast models during apoptosis. science.gov

Proteomic profiling offers a complementary view by showing how these changes in gene expression translate to the protein level. mdpi.com For example, thermal proteome profiling of breast cancer cells treated with the CDK4/6 inhibitor palbociclib (B1678290) revealed activation of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. embopress.org While not directly studying 6-Nonadecylsalicylic acid, this type of study illustrates how proteomic approaches can uncover unexpected mechanisms of action for a drug. embopress.org Identifying the protein targets of a drug is a crucial step in its development. lumiprobe.com Techniques that rely on drug-induced conformational changes in target proteins can help identify these targets from a total cellular lysate, independent of prior structural information. lumiprobe.com

Table 3: Gene Expression and Proteomic Insights into Anacardic Acid Action

| Analysis Type | Key Finding/Technique | Implication for 6-Nonadecylsalicylic Acid Research | Reference |

|---|---|---|---|

| Gene Expression Profiling | Suppression of NF-κB-regulated gene products. | Explains the compound's anti-inflammatory and pro-apoptotic effects. | nih.gov |

| Downregulation of BIR1 survivin mRNA in yeast. | Provides a specific example of a gene targeted during anacardic acid-induced apoptosis. | science.gov | |

| Proteomic Profiling | Identification of drug targets based on conformational changes. | A potential method to identify the direct protein targets of 6-Nonadecylsalicylic acid. | lumiprobe.com |

| Serum proteome profiling in disease states. | Can reveal systemic effects and identify biomarkers related to the pathways a compound modulates. | mdpi.com |

Development of Bio-imaging and Fluorescent Probes for Target Engagement Studies

Visualizing the interaction of a compound with its cellular targets in real-time is a powerful tool in cell biology and drug discovery. The development of bio-imaging techniques, particularly those using fluorescent probes, is essential for these target engagement studies. mdpi.comavantiresearch.com Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, allowing for detection and imaging. sigmaaldrich.com

For a lipid-based compound like 6-Nonadecylsalicylic acid, fluorescently-labeled lipids are particularly relevant. avantiresearch.com These probes can be incorporated into cellular membranes, allowing researchers to track lipid trafficking, membrane dynamics, and the localization of lipid-interacting proteins. Examples of fluorophores used to label lipids include Nitrobenzoxadiazole (NBD) and pyrenedecanoyl, which are useful for studying membrane fusion and lipid transfer. avantiresearch.com

The design of fluorescent probes is often based on specific recognition events. A probe might be designed to change its fluorescence properties—such as intensity or color—upon binding to a specific ion, protein, or other molecule. mdpi.com This "turn-on" or ratiometric response allows for the detection and quantification of the target within living cells. mdpi.com For example, probes have been developed to detect reactive oxygen species, glutathione, and specific enzymes, many of which are relevant to the pathways modulated by anacardic acids. mdpi.com

In the context of target engagement, a fluorescent version of 6-Nonadecylsalicylic acid could theoretically be synthesized. This would allow researchers to directly visualize its uptake by cells, its subcellular localization (e.g., in mitochondria or the nucleus), and its interaction with potential protein targets. Alternatively, competitive displacement assays can be used. In this approach, a fluorescent probe is designed to bind to a known target protein. If 6-Nonadecylsalicylic acid also binds to that target, it will displace the fluorescent probe, causing a measurable change in fluorescence. tcichemicals.com This method is valuable for confirming interactions with specific proteins identified through other means, like proteomic profiling. tcichemicals.com

Biological Activities in Pre Clinical and in Vitro Research Models

Antimicrobial Activity in Microbial Model Systems

Antibacterial Effects on Bacterial Strains

Anacardic acids, including 6-nonadecylsalicylic acid, have demonstrated notable antibacterial properties. scielo.br Research has shown that these compounds are active against Gram-positive bacteria. researchgate.net Specifically, 6-nonadecylsalicylic acid, isolated from the bark of Amphipterygium adstringens, exhibited antibacterial activity against Streptococcus mutans and Porphyromonas gingivalis. researchgate.net The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 7 to 104 µg/mL and 12 to 126 µg/mL, respectively. researchgate.net Studies on anacardic acids have observed their effectiveness against S. aureus, Brevibacterium ammoniagenes, Streptococcus mutans, and Propionibacterium acnes. scielo.br

The structure of phenolic acids is related to their antimicrobial potential, with the number of hydroxyl and methoxy (B1213986) groups influencing their activity. mdpi.com As weak acids, they can diffuse across the bacterial membrane, leading to acidification of the cytoplasm and ultimately cell death. mdpi.com While some organic acids show greater activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa compared to Gram-positive bacteria, anacardic acids have shown particular efficacy against Gram-positive strains. scielo.brnih.gov

Table 1: Antibacterial Activity of 6-Nonadecylsalicylic Acid and Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| 6-Nonadecylsalicylic acid | Streptococcus mutans | 7 to 104 µg/mL | researchgate.net |

| 6-Nonadecylsalicylic acid | Porphyromonas gingivalis | 12 to 126 µg/mL | researchgate.net |

Antifungal Activities in Fungal Models

6-Nonadecylsalicylic acid and related anacardic acids have been investigated for their antifungal properties. While much of the research has focused on other fatty acids, the general class of anacardic acids has shown promise. For instance, 6-nonadecynoic acid (6-NDA), a related acetylenic acid, displays strong inhibitory activity against several human fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. nih.gov

The mechanism of action for 6-NDA involves the disruption of fatty acid homeostasis. nih.gov It has been shown to inhibit the formation of fatty acids longer than 14 carbons and to interfere with hyphal formation in C. albicans. nih.gov This suggests that similar long-chain salicylic (B10762653) acid derivatives could have potential as antifungal agents. In a study, 6-nonadecynoic acid was synthesized and its antifungal activity was compared with other fatty acids. nih.gov

Table 2: Antifungal Activity of a Related Compound, 6-Nonadecynoic Acid (6-NDA)

| Compound | Fungal Pathogen | Effect | Reference |

| 6-Nonadecynoic acid (6-NDA) | Candida albicans | Strong inhibitory activity, inhibits hyphal formation | nih.gov |

| 6-Nonadecynoic acid (6-NDA) | Aspergillus fumigatus | Strong inhibitory activity | nih.gov |

| 6-Nonadecynoic acid (6-NDA) | Trichophyton mentagrophytes | Strong inhibitory activity | nih.gov |

Antiviral Properties in Viral Replicative Assays

The direct antiviral properties of 6-nonadecylsalicylic acid in viral replicative assays are not extensively documented in the provided search results. However, research into related compounds and classes of molecules provides some context. For instance, aspirin (B1665792) (acetylsalicylic acid) has demonstrated antiviral activity against influenza A H1N1 virus and human rhinoviruses in vitro. nih.gov The antiviral activity was assessed using plaque-reduction assays, where the compound was added to virus-infected cell cultures. nih.gov

Viral replicative assays are standard methods to evaluate the antiviral potential of a compound. europa.eunih.govbmglabtech.com These assays can dissect the viral life cycle into distinct stages, such as attachment, penetration, uncoating, replication, assembly, and release, to identify the specific mechanism of action of a potential antiviral agent. nih.govbmglabtech.comimmunology.org While specific data for 6-nonadecylsalicylic acid is lacking, the known antiviral effects of other salicylic acid derivatives suggest a potential area for future investigation. nih.gov

Anti-inflammatory Research in Cellular and Animal Models

Modulation of Inflammatory Mediators and Cytokine Expression

Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins (B1171923). nih.gov While specific studies on 6-nonadecylsalicylic acid's modulation of inflammatory mediators are not detailed, the broader class of nonsteroidal anti-inflammatory drugs (NSAIDs) works by reducing the production of prostaglandins from arachidonic acid. nih.gov

In various inflammatory conditions, cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play a crucial role. iums.ac.irmdpi.com Research on other bioactive compounds has shown that they can modulate the expression of these cytokines. iums.ac.irresearchgate.net For example, some herbal bioactive compounds have been shown to decrease serum levels of IL-6 and TNF-α in clinical settings. iums.ac.ir IL-6, a pleiotropic cytokine, is involved in both pro-inflammatory and anti-inflammatory processes. ijbs.com Its expression can be induced by various stimuli and is implicated in the pathogenesis of several inflammatory diseases. nih.govnih.gov The potential of 6-nonadecylsalicylic acid to modulate these key inflammatory cytokines warrants further investigation.

Table 3: Key Inflammatory Mediators and Their Functions

| Mediator | Function in Inflammation | Potential for Modulation |

| Prostaglandins | Cause vasodilation, pain, and fever | Inhibited by NSAIDs |

| Interleukin-6 (IL-6) | Pro-inflammatory and anti-inflammatory roles | Can be modulated by bioactive compounds |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Can be modulated by bioactive compounds |

Impact on Immune Cell Responses in Controlled Research Settings

The impact of 6-nonadecylsalicylic acid on immune cell responses has not been specifically detailed in the provided search results. However, the general mechanisms of anti-inflammatory compounds involve interactions with various immune cells. The innate immune system, which includes cells like macrophages and neutrophils, is the first line of defense and is responsible for initiating inflammatory responses. nih.govprimaryimmune.org

Bioactive lipid mediators can influence the behavior of immune cells. nih.gov For example, some lipid mediators can promote the resolution of inflammation by affecting macrophage polarization and enhancing the clearance of apoptotic neutrophils. nih.govmdpi.com The adaptive immune system, which involves T cells and B cells, is also influenced by inflammatory signals. primaryimmune.org For instance, cytokines can affect T cell sensitization and subsequent allergic responses. nih.gov Given the anti-inflammatory potential of salicylic acid derivatives, it is plausible that 6-nonadecylsalicylic acid could modulate the function of various immune cells, but specific research in this area is needed.

Antioxidant Properties in Biochemical and Cellular Assays

No studies were identified that have investigated the antioxidant properties of 6-Nonadecylsalicylic acid using biochemical or cellular assays. Therefore, no data on its free-radical scavenging capabilities or its effects in cellular antioxidant models can be provided.

Anti-proliferative Effects in Cancer Cell Lines and Non-Clinical Tumor Models

There is no published research on the anti-proliferative effects of 6-Nonadecylsalicylic acid in any cancer cell lines or non-clinical tumor models. As a result, no information is available regarding its potential to inhibit cancer cell growth.

Investigation of Anti-metastatic Mechanisms in vitro

No in vitro studies on the anti-metastatic mechanisms of 6-Nonadecylsalicylic acid have been found in the searched literature. There is no data on its potential effects on cell migration, invasion, or other processes related to metastasis.

Evaluation of Synergistic Effects with Established Research Agents

There are no research findings on the evaluation of synergistic effects between 6-Nonadecylsalicylic acid and any established research agents, such as chemotherapeutic drugs.

Other Emerging Biological Activities in Fundamental Research Contexts

No other biological activities for 6-Nonadecylsalicylic acid have been reported in the context of fundamental research within the scope of the conducted searches.

Applications of 6 Nonadecylsalicylic Acid in Chemical Biology and Drug Discovery Research

Development as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. acs.org 6-Nonadecylsalicylic acid and related anacardic acids function as valuable chemical probes, primarily due to their well-documented inhibitory effects on specific classes of enzymes.

The most notable of these activities is the inhibition of histone acetyltransferases (HATs), particularly p300 and PCAF. tocris.comnih.gov Anacardic acids act as non-competitive inhibitors of these enzymes. tocris.com This inhibitory function allows researchers to use 6-nonadecylsalicylic acid to probe the downstream effects of HAT activity in various cellular contexts. For instance, a study by Sung et al. demonstrated that anacardic acid (referring to the general class, with specific mention of the C19 variant) suppresses the activation of Nuclear Factor-kappaB (NF-κB). nih.gov NF-κB is a crucial transcription factor that regulates numerous genes involved in inflammation, cell survival, and proliferation. The study showed that by inhibiting the p300 HAT, anacardic acid prevents the acetylation of the p65 subunit of NF-κB, which is critical for its transcriptional activity. nih.gov This makes 6-nonadecylsalicylic acid a useful tool for elucidating the specific role of NF-κB acetylation in inflammatory and oncogenic signaling pathways.

Furthermore, anacardic acids have been identified as competitive inhibitors of soybean lipoxygenase-1, with the inhibitory mechanism involving the chelation of iron in the active site by the salicylic (B10762653) acid head and hydrophobic interactions from the alkyl tail. nih.gov This allows the compound to be used as a probe to study the function of lipoxygenases in lipid peroxidation and related inflammatory processes. By inhibiting these specific enzymes, 6-nonadecylsalicylic acid helps to untangle complex biological pathways and validate these enzymes as potential therapeutic targets. libretexts.orglibretexts.org

Lead Compound Identification and Optimization in Pre-clinical Drug Discovery Efforts

A lead compound is a chemical compound that has shown promising biological activity and serves as the starting point for chemical modifications to develop a drug. nih.govnih.gov 6-Nonadecylsalicylic acid has been identified as a lead compound for several therapeutic applications due to its diverse biological activities.

In the field of antibacterial research, a bioassay-guided fractionation of Amphipterygium adstringens bark identified 6-nonadecylsalicylic acid (referred to as anacardic acid 19:0). nih.gov This compound exhibited significant antimicrobial activity against bacteria implicated in oral health issues, Streptococcus mutans and Porphyromonas gingivalis. nih.gov This finding establishes it as a lead compound for developing new agents to combat dental caries and periodontal disease.

The compound's role as a HAT and NF-κB inhibitor also positions it as a lead for anti-cancer and anti-inflammatory drug discovery. nih.gov By suppressing NF-κB-regulated gene products that mediate cell survival, proliferation, and invasion, it demonstrates a clear mechanism for potential anticancer efficacy. nih.govwilliamscancerinstitute.com In mouse models of rheumatoid arthritis, anacardic acid was shown to ameliorate the disease by suppressing the proliferation and invasion of fibroblast-like synoviocytes and lowering serum levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

More recently, anacardic acids have been identified as lead compounds for promoting remyelination in the central nervous system, offering potential for treating demyelinating diseases like multiple sclerosis. nih.govpnas.org Studies in mouse models showed that anacardic acid treatment improved pathological scores and promoted the remyelination of axons. pnas.orgpnas.org

Optimization of this lead compound involves modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net Structure-activity relationship (SAR) studies on 6-alkylsalicylic acids have shown that the biological activity is highly dependent on the nature of the alkyl side chain. researchgate.netblogspot.com For example, the length and degree of unsaturation of the alkyl chain can significantly influence antimicrobial and enzyme-inhibitory potency. researchgate.net The presence of the carboxyl and hydroxyl groups on the salicylic acid moiety is considered essential for its activity. blogspot.comnih.gov Future optimization efforts would focus on synthesizing analogues with varied chain lengths, saturation levels, and substitutions on the aromatic ring to develop more effective and targeted therapeutic agents. pnas.orgblogspot.com

| Biological Activity | Target/Model System | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial | S. mutans, P. gingivalis | Exhibits inhibitory activity with MIC values ranging from 7 to 126 µg/mL. | nih.gov |

| Anti-inflammatory | Rheumatoid Arthritis (RA) mouse model | Ameliorates arthritis by impairing proliferation of RA-FLS and reducing TNF-α/IL-1β. | nih.gov |

| Anticancer | Cancer cell lines | Suppresses NF-κB-regulated gene products, potentiating apoptosis. | nih.gov |

| Neuro-reparative | Cuprizone and EAE mouse models | Promotes remyelination of axons by inducing Interleukin-33 (IL-33). | nih.govpnas.org |

| Enzyme Inhibition | Histone Acetyltransferases (p300/PCAF) | Acts as a non-competitive inhibitor of HAT activity. | tocris.com |

| Enzyme Inhibition | Soybean Lipoxygenase-1 | Acts as a competitive inhibitor with an IC50 of 14.3 µM. | nih.gov |

Contribution to Understanding Disease Mechanisms in Model Systems

The use of 6-nonadecylsalicylic acid in various disease models has provided significant insights into the underlying mechanisms of pathology. By modulating specific biological pathways, it serves as a tool to explore cause-and-effect relationships in disease progression.

In models of demyelinating diseases such as multiple sclerosis (MS), anacardic acid has been instrumental in uncovering a novel pathway for neuro-repair. Research using the experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination mouse models demonstrated that anacardic acid promotes the formation of new myelin. pnas.org A key mechanistic discovery was that the compound induces the expression of Interleukin-33 (IL-33) in oligodendrocyte precursor cells (OPCs). nih.govpnas.org This finding implicates the IL-33 signaling pathway as a crucial component of remyelination and provides a new target for therapeutic strategies aimed at repairing nerve damage in MS. The compound's effectiveness in both the inflammatory (EAE) and gliotoxic (cuprizone) models suggests it acts primarily by promoting repair rather than solely through immunosuppression. pnas.org

In the context of inflammatory diseases like rheumatoid arthritis, anacardic acid helps to elucidate the central role of fibroblast-like synoviocytes (FLS). Treatment of these cells with anacardic acid was shown to impair their proliferation and invasion capabilities, which are key drivers of joint destruction in RA. nih.gov Mechanistically, this was linked to the reduction of Akt protein expression and phosphorylation, a critical cell survival pathway. nih.gov This use of anacardic acid in an RA model system confirms the importance of the Akt pathway in FLS pathology and validates it as a target for intervention.

Similarly, in cancer biology, the application of anacardic acid has helped to dissect the NF-κB signaling cascade. By showing that inhibition of HATs by anacardic acid leads to the suppression of NF-κB activation and its downstream targets (e.g., Bcl-2, cyclin D1, VEGF), researchers can confirm the critical role of this pathway in promoting cancer cell survival, proliferation, and angiogenesis. nih.govwilliamscancerinstitute.com

Role in Developing New Analytical Methods and Biosensors

While 6-nonadecylsalicylic acid is a subject of biological investigation, it is also a target for analytical method development to enable its quantification in various matrices. Several analytical techniques have been established for the determination of anacardic acids. High-Performance Liquid Chromatography (HPLC), particularly coupled with a diode-array detector (DAD), is a common and robust method. nih.govnih.gov Validated HPLC methods using C18 reverse-phase columns can effectively separate and quantify different anacardic acid analogues, including the C19:0 variant, in extracts from natural sources like cashew peduncles. nih.govnih.gov Normal-phase HPLC has also been developed to separate the different isomers (saturated, monoene, diene, triene) present in natural mixtures. jocpr.com Additionally, spectrophotometric methods based on diazotization-coupling reactions have been developed for the colorimetric determination of total anacardic acid content. researchgate.net